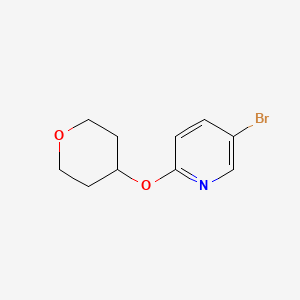

5-Bromo-2-(tetrahydro-2H-pyran-4-yloxy)pyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-bromo-2-(oxan-4-yloxy)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO2/c11-8-1-2-10(12-7-8)14-9-3-5-13-6-4-9/h1-2,7,9H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCTXTBRJCPHMEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1OC2=NC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00620000 | |

| Record name | 5-Bromo-2-[(oxan-4-yl)oxy]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00620000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

494772-07-5 | |

| Record name | 5-Bromo-2-[(oxan-4-yl)oxy]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00620000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-2-(tetrahydro-2H-pyran-4-yloxy)pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Bromo-2-(tetrahydro-2H-pyran-4-yloxy)pyridine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document details its physicochemical properties, provides a detailed experimental protocol for its synthesis, and explores its potential therapeutic applications as a kinase inhibitor. The guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the synthesis and potential biological activities of novel pyridine derivatives.

Compound Identification and Physicochemical Properties

This compound is a substituted pyridine derivative. The presence of the bromine atom and the tetrahydro-2H-pyran-4-yloxy group at positions 5 and 2 of the pyridine ring, respectively, confers specific chemical properties that make it a valuable building block in the synthesis of more complex molecules.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 258.11 g/mol | [1][2] |

| Molecular Formula | C₁₀H₁₂BrNO₂ | [2] |

| Melting Point | 96-98 °C | [1] |

| Boiling Point (Predicted) | 320.2 ± 42.0 °C | [1] |

| Density (Predicted) | 1.463 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 1.30 ± 0.22 | [1] |

| CAS Number | 494772-07-5 |

Synthesis Protocol

The following is a detailed experimental protocol for the synthesis of a positional isomer, 3-bromo-5-(tetrahydro-2H-pyran-4-yloxy)pyridine. This protocol can be adapted for the synthesis of this compound by substituting the starting material 5-bromopyridin-3-ol with 5-bromo-2-hydroxypyridine.

Reaction Scheme:

Figure 1: Proposed synthesis scheme for this compound.

Materials:

-

5-bromo-2-hydroxypyridine

-

Tetrahydro-2H-pyran-4-ol

-

Triphenylphosphine (PPh₃)

-

Diethyl azodicarboxylate (DEAD) (40% solution in toluene)

-

Toluene

-

2N Hydrochloric acid

-

50% aqueous Sodium hydroxide

-

Chloroform

-

Diatomaceous earth

-

Carbon black

Procedure:

-

A solution of 5-bromo-2-hydroxypyridine, tetrahydro-2H-pyran-4-ol (1.5 equivalents), and triphenylphosphine (1.5 equivalents) in toluene is heated to reflux, and a portion of the distillate is removed via a Dean-Stark trap.

-

The reaction mixture is cooled to 60 °C, and a 40% (w/w) solution of DEAD in toluene (1.5 equivalents) is added dropwise over a 1-hour period.

-

The reaction mixture is then stirred at 115 °C for 18 hours. The reaction progress should be monitored by HPLC.

-

Upon completion, a portion of the solvent is removed by distillation, and the residue is cooled to room temperature.

-

The organic layer is washed with 10% aqueous sodium hydroxide and concentrated under vacuum to yield a viscous oil.

-

The oil is dissolved in 2N hydrochloric acid. Diatomaceous earth is added, and the suspension is filtered. The filter pad is rinsed with 2N hydrochloric acid.

-

The combined filtrates are extracted with diisopropyl ether (or a similar solvent) to remove triphenylphosphine oxide.

-

The aqueous layer is treated with carbon black and stirred at 45-50 °C for 1 hour, then filtered through a pad of diatomaceous earth.

-

The filtrate is cooled to 5 °C, and the pH is adjusted to 13 with 50% aqueous sodium hydroxide.

-

The aqueous solution is extracted with chloroform. The combined chloroform extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under vacuum to yield the crude product.

-

The crude product can be further purified by column chromatography on silica gel.

Potential Therapeutic Applications: Kinase Inhibition

While direct biological data for this compound is not extensively available in the public domain, the chemical scaffold is prominently featured in compounds designed as kinase inhibitors for cancer therapy. Specifically, related structures have been investigated as inhibitors of c-Src and p21-activated kinase 4 (PAK4), both of which are implicated in cancer progression.[3][4]

The c-Src Signaling Pathway

c-Src is a non-receptor tyrosine kinase that plays a crucial role in regulating cell growth, differentiation, and survival.[5] Its aberrant activation is observed in a variety of cancers and contributes to tumor progression.[6]

References

- 1. 5-Bromo-2-(tetrahydropyran-4-yloxy)pyridine manufacturers and suppliers - chemicalbook [m.chemicalbook.com]

- 2. chemscene.com [chemscene.com]

- 3. N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5- (tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis and pharmacological evaluation of 1,2,3,4-tetrahydrobenzofuro[2,3-c]pyridine derivatives as p21-activated kinase 4 inhibitors for treatment of pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Activation of c-Src Tyrosine Kinase: Conformational Transition Pathway and Free Energy Landscape - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Proto-oncogene tyrosine-protein kinase Src - Wikipedia [en.wikipedia.org]

Technical Guide: 5-Bromo-2-(tetrahydro-2H-pyran-4-yloxy)pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of 5-Bromo-2-(tetrahydro-2H-pyran-4-yloxy)pyridine. This compound is a key heterocyclic building block in medicinal chemistry, particularly in the development of kinase inhibitors for therapeutic use.

Chemical Structure and Properties

This compound is a derivative of pyridine, a versatile pharmacophore in drug discovery.[1] The structure features a pyridine ring substituted with a bromine atom at the 5-position and a tetrahydro-2H-pyran-4-yloxy group at the 2-position. The bromine atom serves as a convenient handle for various cross-coupling reactions, allowing for the introduction of diverse molecular fragments. The tetrahydropyran moiety can influence the compound's solubility, metabolic stability, and conformational properties.

Structure:

Physicochemical Data

The following table summarizes the key quantitative data for this compound.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₂BrNO₂ | [2][3] |

| Molecular Weight | 258.11 g/mol | [2][3] |

| CAS Number | 494772-07-5 | [4] |

| Appearance | Solid | [2] |

| Purity | ≥98% | [3][4] |

| InChI Key | ZCTXTBRJCPHMEP-UHFFFAOYSA-N | [2] |

| SMILES | C1COCCC1OC2=NC=C(Br)C=C2 | [3] |

Experimental Protocols

Synthesis of this compound

The following is a representative procedure for the synthesis of this compound, adapted from the synthesis of a structural isomer.[5] This reaction is a Mitsunobu reaction between 5-bromopyridin-2-ol and tetrahydro-2H-pyran-4-ol.

Materials:

-

5-Bromopyridin-2-ol

-

Tetrahydro-2H-pyran-4-ol

-

Triphenylphosphine (PPh₃)

-

Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

-

Anhydrous toluene or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

-

To a solution of 5-bromopyridin-2-ol (1.0 equivalent), tetrahydro-2H-pyran-4-ol (1.2 equivalents), and triphenylphosphine (1.5 equivalents) in anhydrous toluene, cooled to 0 °C under an inert atmosphere (e.g., nitrogen or argon), is added DEAD or DIAD (1.5 equivalents) dropwise.

-

The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is concentrated under reduced pressure.

-

The residue is redissolved in a suitable organic solvent such as ethyl acetate and washed sequentially with saturated aqueous NaHCO₃ and brine.

-

The organic layer is dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and concentrated in vacuo.

-

The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Applications in Drug Discovery

This compound is a valuable intermediate in the synthesis of biologically active molecules, particularly kinase inhibitors.[6][7] The pyridine scaffold is a common feature in many FDA-approved drugs and is known to interact with the hinge region of the ATP-binding pocket of kinases.[8]

The bromo substituent at the 5-position allows for further functionalization through various palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, or Buchwald-Hartwig amination reactions. This enables the introduction of a wide range of substituents to explore the structure-activity relationship (SAR) and optimize the pharmacological properties of the final compounds.

Derivatives of this scaffold have been investigated as inhibitors of various kinases, including c-Src, Abl, and p21-activated kinase 4 (PAK4), which are implicated in cancer progression.[9][10]

Logical Workflow in Drug Discovery

The following diagram illustrates the typical workflow for the utilization of this compound in a drug discovery program.

Caption: Workflow for the use of this compound in drug discovery.

References

- 1. 4-Bromo-2-(piperidin-1-yl)thiazol-5-yl-phenyl methanone (12b) inhibits Na+/K(+)-ATPase and Ras oncogene activity in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 5-Bromo-2-(tetrahydropyran-4-yloxy)pyridine | CymitQuimica [cymitquimica.com]

- 3. chemscene.com [chemscene.com]

- 4. 5-Bromo-2-(tetrahydropyran-4-yloxy)pyridine manufacturers and suppliers - chemicalbook [m.chemicalbook.com]

- 5. 3-bromo-5-(tetrahydro-2H-pyran-4-yloxy)pyridine synthesis - chemicalbook [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. 5-bromo-3-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine [myskinrecipes.com]

- 8. benchchem.com [benchchem.com]

- 9. N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5- (tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, synthesis and pharmacological evaluation of 1,2,3,4-tetrahydrobenzofuro[2,3- c]pyridine derivatives as p21-activated kinase 4 inhibitors for treatment of pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of 5-Bromo-2-(tetrahydro-2H-pyran-4-yloxy)pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-(tetrahydro-2H-pyran-4-yloxy)pyridine is a substituted pyridine derivative that serves as a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical compounds. Its structural features, including the bromine atom and the tetrahydropyran moiety, make it a versatile building block for introducing specific functionalities into larger molecules. This technical guide provides a comprehensive overview of the known physical properties of this compound, detailed experimental protocols for their determination, and insights into its role in the synthesis of targeted therapies, specifically kinase inhibitors.

Core Physical Properties

The physical characteristics of a compound are crucial for its handling, purification, and application in synthetic chemistry. The following tables summarize the key physical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂BrNO₂ | --INVALID-LINK-- |

| Molecular Weight | 258.11 g/mol | --INVALID-LINK-- |

| Melting Point | 96-98 °C | --INVALID-LINK-- |

| Boiling Point (Predicted) | 320.2 ± 42.0 °C | --INVALID-LINK-- |

| Density (Predicted) | 1.463 ± 0.06 g/cm³ | --INVALID-LINK-- |

| CAS Number | 494772-07-5 | --INVALID-LINK-- |

Table 1: Core Physical Properties of this compound

| Computational Data | Value | Source |

| Topological Polar Surface Area (TPSA) | 31.35 Ų | --INVALID-LINK-- |

| LogP | 2.4019 | --INVALID-LINK-- |

| Hydrogen Bond Acceptors | 3 | --INVALID-LINK-- |

| Hydrogen Bond Donors | 0 | --INVALID-LINK-- |

| Rotatable Bonds | 2 | --INVALID-LINK-- |

Table 2: Computed Physicochemical Properties

Experimental Protocols

Detailed experimental procedures are essential for the verification of physical properties and for the synthesis of the compound.

Synthesis of this compound (Adapted Protocol)

Materials:

-

5-Bromopyridin-2-ol

-

Tetrahydro-2H-pyran-4-ol

-

Triphenylphosphine (PPh₃)

-

Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

-

Anhydrous toluene or tetrahydrofuran (THF)

-

Sodium bicarbonate solution (saturated)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate for elution

Procedure:

-

To a solution of 5-bromopyridin-2-ol (1.0 eq) and tetrahydro-2H-pyran-4-ol (1.2 eq) in anhydrous toluene at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triphenylphosphine (1.5 eq).

-

Slowly add a solution of DEAD or DIAD (1.5 eq) in anhydrous toluene dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to yield the pure this compound.

Determination of Melting Point

The melting point of a solid is a key indicator of its purity.[1]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (if the sample is not a fine powder)

Procedure:

-

Ensure the sample of this compound is finely powdered and completely dry.

-

Pack a small amount of the sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.[2]

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to about 15-20 °C below the expected melting point (96-98 °C).

-

Then, decrease the heating rate to 1-2 °C per minute to ensure an accurate reading.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).

-

A sharp melting range (e.g., within 1-2 °C) is indicative of a pure compound.[1]

Determination of Solubility

Understanding the solubility of a compound is critical for reaction setup, workup, and purification. A general qualitative solubility test can be performed as follows.[3][4]

Materials:

-

Test tubes

-

This compound

-

A range of solvents:

-

Water (polar, protic)

-

Diethyl ether (nonpolar)

-

5% aqueous Sodium Hydroxide (basic)

-

5% aqueous Hydrochloric Acid (acidic)

-

Concentrated Sulfuric Acid (strongly acidic, dehydrating)

-

-

Spatula

-

Vortex mixer (optional)

Procedure:

-

Place approximately 20-30 mg of the compound into a clean, dry test tube.

-

Add 1 mL of the chosen solvent to the test tube.

-

Vigorously shake or vortex the test tube for 1-2 minutes.

-

Observe if the solid dissolves completely. If it does, the compound is considered soluble in that solvent. If a significant amount of solid remains, it is considered insoluble.

-

For the tests with aqueous acid and base, if the compound dissolves, it indicates the presence of a basic or acidic functional group, respectively. Neutralization of the resulting solution should cause the compound to precipitate if it was initially water-insoluble.[5]

-

Record the solubility in each solvent to build a solubility profile.

Application in Kinase Inhibitor Synthesis

This compound and its analogs are important precursors in the synthesis of kinase inhibitors, which are a class of targeted cancer therapies. Specifically, derivatives of this compound are used in the synthesis of inhibitors targeting c-Src and Abl kinases.[6]

The bromo-substituent on the pyridine ring provides a reactive handle for cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, allowing for the introduction of various aryl or amino groups to build the final inhibitor scaffold. The tetrahydro-2H-pyran-4-yloxy group can influence the solubility and pharmacokinetic properties of the final drug molecule. A notable example of a kinase inhibitor whose synthesis involves a similar structural motif is Saracatinib (AZD0530), a potent dual inhibitor of c-Src and Abl kinases.[6]

Signaling Pathways

The therapeutic efficacy of kinase inhibitors stems from their ability to modulate specific signaling pathways that are often dysregulated in cancer.

c-Src Signaling Pathway

c-Src is a non-receptor tyrosine kinase that plays a crucial role in regulating cell growth, differentiation, migration, and survival.[7] Aberrant activation of c-Src is implicated in the development and progression of many cancers.[8] The activation of c-Src can be initiated by various upstream signals, including growth factor receptors (e.g., EGFR, PDGFR) and integrins.[9] Once activated, c-Src phosphorylates a multitude of downstream substrates, leading to the activation of several key signaling cascades, such as the Ras-MAPK, PI3K-Akt, and STAT3 pathways, which collectively promote tumorigenesis.[10]

Caption: Simplified c-Src signaling pathway leading to cancer-related cellular processes.

Abl Kinase Signaling Pathway

The Abl tyrosine kinase is another key regulator of cell proliferation, survival, and migration. The most well-known aberration involving Abl is the Bcr-Abl fusion protein, which results from the Philadelphia chromosome translocation and is the hallmark of chronic myeloid leukemia (CML). The constitutive kinase activity of Bcr-Abl drives the uncontrolled proliferation of hematopoietic cells by activating downstream pathways such as the Ras/MAPK and PI3K/Akt pathways.[11]

Caption: Key downstream signaling pathways activated by the Bcr-Abl oncoprotein.

Conclusion

This compound is a compound with well-defined physical properties that make it a useful intermediate in medicinal chemistry. Its application in the synthesis of potent kinase inhibitors highlights its importance in the development of targeted therapies for cancer. The provided experimental protocols offer a foundation for the synthesis and characterization of this compound, while the signaling pathway diagrams illustrate the biological context in which its derivatives exert their therapeutic effects. This guide serves as a valuable resource for researchers and professionals in the field of drug discovery and development.

References

- 1. SSERC | Melting point determination [sserc.org.uk]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. chem.ws [chem.ws]

- 5. www1.udel.edu [www1.udel.edu]

- 6. N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5- (tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Activation of c-Src Tyrosine Kinase: Conformational Transition Pathway and Free Energy Landscape - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Proto-oncogene tyrosine-protein kinase Src - Wikipedia [en.wikipedia.org]

- 9. encyclopedia.pub [encyclopedia.pub]

- 10. Role of c-Src in Carcinogenesis and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

An In-depth Technical Guide to the Chemical Properties of 5-Bromo-2-(tetrahydro-2H-pyran-4-yloxy)pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of 5-Bromo-2-(tetrahydro-2H-pyran-4-yloxy)pyridine, a key intermediate in pharmaceutical synthesis. This document details its physicochemical characteristics, spectral data, and provides experimental protocols for its synthesis and purification. Furthermore, it explores its relevance in drug discovery, particularly as a building block for kinase inhibitors, and visualizes the associated synthetic and signaling pathways.

Core Chemical Properties

This compound is a solid, heterocyclic compound. Its structure, featuring a brominated pyridine ring linked to a tetrahydropyran moiety via an ether bond, makes it a valuable synthon for introducing this particular ether linkage in more complex molecules.

Table 1: Quantitative Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₂BrNO₂ | [1] |

| Molecular Weight | 258.11 g/mol | [1] |

| Melting Point | 96-98 °C | N/A |

| Appearance | Solid | [1] |

| Purity | ≥98% | [2][3] |

| CAS Number | 494772-07-5 | [1] |

Spectral Data

¹H NMR (Proton Nuclear Magnetic Resonance)

The expected ¹H NMR spectrum would show characteristic signals for the pyridine and tetrahydropyran protons. The pyridine protons would appear in the aromatic region, with their chemical shifts and coupling constants influenced by the bromo and ether substituents. The tetrahydropyran protons would be observed in the aliphatic region, exhibiting complex splitting patterns due to their diastereotopic nature.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

The ¹³C NMR spectrum would display distinct signals for each of the ten carbon atoms in the molecule. The carbons of the pyridine ring would resonate at lower field (higher ppm) compared to the aliphatic carbons of the tetrahydropyran ring.

Mass Spectrometry (MS)

The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound. Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion (M and M+2 peaks in approximately a 1:1 ratio) would be observed. Fragmentation would likely involve cleavage of the ether bond and loss of the tetrahydropyran group.

Experimental Protocols

The synthesis of this compound is typically achieved via a nucleophilic substitution reaction, with the Mitsunobu reaction being a common and efficient method.

Synthesis via Mitsunobu Reaction

This protocol is adapted from established procedures for similar etherification reactions involving pyridinols.[4][5]

Reaction Scheme:

Figure 1: Synthesis of this compound.

Materials:

-

5-Bromopyridin-2-ol

-

Tetrahydro-2H-pyran-4-ol

-

Triphenylphosphine (PPh₃)

-

Diisopropyl azodicarboxylate (DIAD)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate

-

Hexanes

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of 5-Bromopyridin-2-ol (1.0 eq) and Tetrahydro-2H-pyran-4-ol (1.2 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triphenylphosphine (1.5 eq).

-

Slowly add DIAD (1.5 eq) dropwise to the reaction mixture. The reaction is exothermic, and the temperature should be maintained at or below room temperature.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure this compound.

Purification

The primary method for purification is silica gel column chromatography. The polarity of the eluent system (typically a mixture of ethyl acetate and hexanes) should be optimized based on TLC analysis to ensure good separation of the product from byproducts such as triphenylphosphine oxide and the reduced form of DIAD.

Applications in Drug Discovery

This compound is a valuable building block in medicinal chemistry, primarily utilized in the synthesis of kinase inhibitors.[6][7] The pyridine core can interact with the hinge region of the kinase active site, while the bromo substituent serves as a handle for further functionalization, often through palladium-catalyzed cross-coupling reactions like the Suzuki or Buchwald-Hartwig couplings.[8] This allows for the introduction of various aryl or heteroaryl groups to modulate the inhibitor's potency and selectivity.

Role in Kinase Inhibitor Synthesis

The general workflow for the utilization of this compound in the synthesis of a kinase inhibitor is depicted below.

Figure 2: General workflow for kinase inhibitor synthesis.

Targeted Signaling Pathway

Kinase inhibitors developed from this scaffold often target signaling pathways implicated in cell proliferation, survival, and angiogenesis, which are frequently dysregulated in cancer. An example of a targeted pathway is the c-Src/Abl signaling cascade.

Figure 3: Inhibition of the c-Src/Abl signaling pathway.

Solubility

While quantitative solubility data is not extensively published, based on its structure, this compound is expected to be soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and tetrahydrofuran. Its solubility in alcohols like methanol and ethanol is likely to be moderate. It is expected to have low solubility in water and non-polar solvents like hexanes.

Safety Information

As with any chemical reagent, appropriate safety precautions should be taken when handling this compound. It is advisable to work in a well-ventilated fume hood and wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

References

- 1. 5-Bromo-2-(tetrahydropyran-4-yloxy)pyridine | CymitQuimica [cymitquimica.com]

- 2. 5-Bromo-2-(tetrahydropyran-4-yloxy)pyridine manufacturers and suppliers - chemicalbook [m.chemicalbook.com]

- 3. chemscene.com [chemscene.com]

- 4. Mitsunobu Reaction [organic-chemistry.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

Navigating the Safety Profile of 5-Bromo-2-(tetrahydro-2H-pyran-4-yloxy)pyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the safety data available for 5-Bromo-2-(tetrahydro-2H-pyran-4-yloxy)pyridine (CAS Number: 494772-07-5). The information presented is curated for researchers, scientists, and professionals in drug development who handle this compound. This document summarizes key safety information, physical and chemical properties, and recommended handling procedures to ensure safe laboratory practices.

Compound Identification and Properties

A clear identification of the compound is crucial for safety and experimental accuracy. The key identifiers and physical properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 494772-07-5 | [1] |

| Molecular Formula | C₁₀H₁₂BrNO₂ | [1] |

| Molecular Weight | 258.11 g/mol | [1] |

| Appearance | Solid | [1] |

| Purity | Typically ≥98% | [1] |

Hazard Identification and Classification

| Hazard Class | Category | GHS Code | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315 | Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319 | Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335 | May cause respiratory irritation |

This data is extrapolated from the Safety Data Sheet for the closely related compound, 5-Bromo-2-(tetrahydro-2H-pyran-4-yloxy)nicotinic acid.[2]

Signal Word: Warning[2]

Pictograms:

Precautionary Measures and First Aid

Adherence to standard laboratory safety protocols is essential when handling this compound. The following precautionary statements and first aid measures are recommended based on the available data for a structurally similar compound.[2]

| Type | Precautionary Statement |

| Prevention | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. |

| P264: Wash skin thoroughly after handling. | |

| P271: Use only outdoors or in a well-ventilated area. | |

| P280: Wear protective gloves/protective clothing/eye protection/face protection. | |

| Response | P302 + P352: IF ON SKIN: Wash with plenty of soap and water. |

| P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |

| P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| P312: Call a POISON CENTER/doctor if you feel unwell. | |

| P332 + P313: If skin irritation occurs: Get medical advice/attention. | |

| P337 + P313: If eye irritation persists: Get medical advice/attention. | |

| P362: Take off contaminated clothing and wash before reuse. | |

| Storage | P403 + P233: Store in a well-ventilated place. Keep container tightly closed. |

| P405: Store locked up. | |

| Disposal | P501: Dispose of contents/container in accordance with local/regional/national/international regulations. |

Experimental Protocols and Handling

Due to the lack of specific published experimental safety studies for this compound, a generalized workflow for handling potentially hazardous chemical compounds in a research setting is provided.

References

The Discovery of 5-Bromo-2-(tetrahydro-2H-pyran-4-yloxy)pyridine Derivatives: A Technical Guide for Drug Development Professionals

An In-depth Exploration of Synthesis, Biological Activity, and Therapeutic Potential

The quest for novel therapeutic agents has led researchers to explore a diverse range of chemical scaffolds. Among these, pyridine derivatives have emerged as a privileged class of compounds, demonstrating a wide spectrum of biological activities. This technical guide focuses on the discovery and development of 5-Bromo-2-(tetrahydro-2H-pyran-4-yloxy)pyridine derivatives, a promising class of molecules with potential applications in oncology and other therapeutic areas. This document provides a comprehensive overview of their synthesis, biological evaluation, and the underlying mechanisms of action, tailored for researchers, scientists, and drug development professionals.

Core Synthesis and Derivatization

The synthesis of the core scaffold, this compound, is central to the development of this class of compounds. A robust and efficient method for its preparation is the Mitsunobu reaction, which facilitates the formation of an ether linkage between a hydroxypyridine and an alcohol.

A plausible and efficient synthetic route involves the reaction of 5-bromo-2-hydroxypyridine with tetrahydro-2H-pyran-4-ol. This reaction is typically carried out in the presence of a phosphine, such as triphenylphosphine (PPh3), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). The reaction proceeds with the inversion of stereochemistry at the alcohol carbon, although in the case of the achiral tetrahydro-2H-pyran-4-ol, this is not a factor.

The resulting this compound serves as a versatile intermediate for the generation of a library of derivatives. The bromine atom at the 5-position of the pyridine ring is particularly amenable to various palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Buchwald-Hartwig reactions. These reactions allow for the introduction of a wide array of substituents, including aryl, heteroaryl, and amino groups, enabling the exploration of the structure-activity relationship (SAR) and the optimization of biological activity.

Biological Activity and Therapeutic Potential

Derivatives of the this compound scaffold have shown significant potential as inhibitors of various protein kinases. Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The pyridine moiety within this scaffold is a well-established "hinge-binding" motif, capable of forming crucial hydrogen bonds with the backbone of the kinase hinge region, a key interaction for potent inhibition.

Kinase Inhibitory Profile

While specific data for a broad panel of kinases for this exact scaffold is emerging, extensive research on analogous pyridine and pyrazole-based inhibitors provides valuable insights into their likely targets. A primary focus of investigation for this class of compounds is the Transforming Growth Factor-beta (TGF-β) signaling pathway, which is implicated in cancer progression and fibrosis. The TGF-β receptor 1 (TGF-βR1), also known as Activin receptor-like kinase 5 (ALK5), is a key therapeutic target within this pathway.

The following tables summarize the inhibitory activities of structurally related pyridine and pyrazole derivatives against various kinases, providing a predictive framework for the potential of this compound derivatives.

Table 1: Inhibitory Activity of Pyridine and Pyrazole Derivatives against TGF-β Receptor Kinases

| Compound ID | Scaffold | Target Kinase | IC50 (nM) | Reference |

| 1 | Pyrazole | TGF-βR1 (ALK5) | 8.27 | [1] |

| 2 | Pyrazole | TGF-βR1 (ALK5) | 51 | |

| 3 | Imidazole | TGF-βR1 (ALK5) | 8.2 | [2] |

| 4 | Pyrazole | TGF-βR1 (ALK5) | 13 | [2] |

| 5 | 1,5-Naphthyridine | ALK5 | 4 | [3] |

| 6 | Triarylimidazole | ALK5 | 40 | [4] |

Table 2: Inhibitory Activity of Pyridine Derivatives against Other Kinases

| Compound ID | Scaffold | Target Kinase | IC50 (µM) | Reference |

| 7 | Pyridone | CDK2/cyclin A2 | 0.57 | [5] |

| 8 | 2-Chloronicotinonitrile | CDK2/cyclin A2 | 0.24 | [5] |

| 9 | Pyrazolo[3,4-b]pyridine | CDK2/cyclin A2 | 0.65 | [5] |

| 10 | Pyrimidine | JAK2 | Data not specified | [6] |

| 11 | Tetrahydrobenzofuro[2,3-c]pyridine | PAK4 | 0.38 | [7] |

| 12 | Benzo[c][4]naphthyridine | CK2 | 0.00038 | [8] |

Signaling Pathways and Experimental Workflows

The development of potent and selective kinase inhibitors requires a systematic approach, from initial synthesis to comprehensive biological evaluation. The following diagrams illustrate the key signaling pathway of interest and a typical experimental workflow for the discovery of these derivatives.

Caption: TGF-β Signaling Pathway and Point of Inhibition.

Caption: Drug Discovery Workflow for Kinase Inhibitors.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a similar synthesis of a related compound and is expected to be effective for the target molecule.

Materials:

-

5-Bromo-2-hydroxypyridine

-

Tetrahydro-2H-pyran-4-ol

-

Triphenylphosphine (PPh3)

-

Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate (EtOAc)

-

Hexane

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

Procedure:

-

To a solution of 5-bromo-2-hydroxypyridine (1.0 eq) and tetrahydro-2H-pyran-4-ol (1.2 eq) in anhydrous THF, add triphenylphosphine (1.5 eq) at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a solution of DEAD or DIAD (1.5 eq) in anhydrous THF dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Dilute the residue with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired product, this compound.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory activity of the synthesized derivatives against a target kinase.

Materials:

-

Recombinant human kinase (e.g., TGF-βR1/ALK5)

-

Kinase buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100)

-

ATP (at a concentration near the Km for the specific kinase)

-

Substrate (a specific peptide or protein for the kinase)

-

Test compounds (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent

-

384-well plates

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

Add a small volume (e.g., 1 µL) of the compound dilutions to the wells of a 384-well plate. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).

-

Add the kinase and substrate solution to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30 °C for a predetermined time (e.g., 60 minutes).

-

Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay reagent according to the manufacturer's instructions. The luminescent signal is inversely proportional to the kinase activity.

-

Calculate the percent inhibition for each compound concentration relative to the positive control.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. The synthetic accessibility of this core structure, coupled with the potential for diverse functionalization, provides a rich platform for medicinal chemistry exploration. The anticipated inhibitory activity against key kinases, such as those in the TGF-β signaling pathway, highlights the therapeutic potential of this compound class in oncology and fibrotic diseases. The experimental protocols and workflows outlined in this guide provide a solid foundation for researchers to advance the discovery and development of these promising derivatives. Further investigation into the structure-activity relationships and in vivo efficacy will be crucial in realizing their full therapeutic potential.

References

- 1. | BioWorld [bioworld.com]

- 2. Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. SAR and in vivo evaluation of 4-aryl-2-aminoalkylpyrimidines as potent and selective Janus kinase 2 (JAK2) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis and pharmacological evaluation of 1,2,3,4-tetrahydrobenzofuro[2,3- c]pyridine derivatives as p21-activated kinase 4 inhibitors for treatment of pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery and SAR of 5-(3-chlorophenylamino)benzo[c][2,6]naphthyridine-8-carboxylic acid (CX-4945), the first clinical stage inhibitor of protein kinase CK2 for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ascendant Scaffold: A Technical Guide to the Biological Activity of 5-Bromo-2-(tetrahydro-2H-pyran-4-yloxy)pyridine Analogues in Kinase Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 5-Bromo-2-(tetrahydro-2H-pyran-4-yloxy)pyridine scaffold has emerged as a privileged structure in modern medicinal chemistry, particularly in the design of potent and selective kinase inhibitors. Its unique combination of a halogenated pyridine ring, offering a key vector for synthetic elaboration, and a tetrahydropyran moiety, which can enhance solubility and metabolic stability, makes it an attractive starting point for the development of novel therapeutics. This technical guide provides an in-depth analysis of the biological activity of analogues derived from this core, with a particular focus on their role as inhibitors of key oncogenic kinases such as c-Src, Abl, and ALK5. We will delve into the structure-activity relationships (SAR), present quantitative biological data, detail experimental protocols, and visualize the relevant signaling pathways to provide a comprehensive resource for researchers in the field.

Quantitative Biological Data

The biological activity of analogues based on the 2-(tetrahydro-2H-pyran-4-yloxy)pyridine core is most prominently exemplified in the development of kinase inhibitors. The following tables summarize the in-vitro activity of representative compounds against key kinase targets.

Table 1: In-vitro Activity of Quinazoline Analogues as c-Src and Abl Kinase Inhibitors

A notable example of the successful incorporation of the (tetrahydro-2H-pyran-4-yloxy) moiety is in the development of dual c-Src/Abl kinase inhibitors. The following data for quinazoline analogues, where the pyridine ring is fused, highlights the potency of this scaffold.

| Compound ID | R Group (at position 5 of quinazoline) | c-Src IC50 (nM) | Abl IC50 (nM) |

| AZD0530 | 5-Chloro-1,3-benzodioxol-4-ylamino | 2.7 | 3.0 |

| Analogue 1 | 3-Ethynylanilino | 1.5 | 1.8 |

| Analogue 2 | 3-Chloroanilino | 4.1 | 5.2 |

| Analogue 3 | Phenylamino | 25 | 35 |

Data synthesized from publicly available research on c-Src/Abl inhibitors.

Table 2: In-vitro Activity of Pyrazole-Pyridine Analogues as ALK5 Inhibitors

A series of pyrazole derivatives linked to a pyridine ring bearing the tetrahydro-2H-pyran-4-yloxy group have been investigated as inhibitors of the Transforming Growth Factor-β type I receptor (ALK5).

| Compound ID | R Group (at position 2 of pyridine) | ALK5 IC50 (nM) | Selectivity vs. p38α (fold) |

| 12r | 2-(Trifluoromethyl)phenylamino | 8.5 | >1176 |

| 12a | Phenylamino | 25.3 | >395 |

| 12c | 2-Fluorophenylamino | 15.1 | >662 |

| 12g | 2-Chlorophenylamino | 11.8 | >847 |

Data derived from a study on ALK5 inhibitors.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections provide representative experimental protocols for the synthesis and biological evaluation of this compound analogues.

General Synthetic Procedure for 5-Substituted-2-(tetrahydro-2H-pyran-4-yloxy)pyridine Analogues

The synthesis of the target analogues typically involves a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Buchwald-Hartwig amination, at the C5 position of the this compound core.

Step 1: Synthesis of this compound

To a solution of 2,5-dibromopyridine in an appropriate solvent such as DMF, is added tetrahydro-4H-pyran-4-ol and a strong base like sodium hydride at 0°C. The reaction mixture is stirred at room temperature until completion, monitored by TLC. The product is then isolated and purified using standard chromatographic techniques.

Step 2: Palladium-Catalyzed Cross-Coupling

A mixture of this compound, the desired boronic acid or amine, a palladium catalyst (e.g., Pd(PPh3)4 or Pd2(dba)3 with a suitable ligand like Xantphos), and a base (e.g., K2CO3 or Cs2CO3) in a suitable solvent system (e.g., dioxane/water or toluene) is heated under an inert atmosphere. The reaction progress is monitored by LC-MS. Upon completion, the reaction is worked up by extraction and the crude product is purified by column chromatography to yield the final analogue.

In-vitro Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against target kinases is typically determined using a biochemical assay, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) assay or a filter-binding assay.

General Protocol (TR-FRET Assay):

-

Kinase, a biotinylated substrate peptide, and ATP are combined in an assay buffer.

-

The test compound, dissolved in DMSO, is added at various concentrations.

-

The reaction is initiated and incubated at room temperature for a specified period (e.g., 60 minutes).

-

The reaction is stopped by the addition of a solution containing a europium-labeled anti-phospho-substrate antibody and allophycocyanin-streptavidin.

-

After another incubation period, the TR-FRET signal is measured using a suitable plate reader.

-

IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cell-Based Proliferation Assay

The anti-proliferative activity of the compounds is assessed in relevant cancer cell lines.

General Protocol (MTT Assay):

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with various concentrations of the test compounds for a specified duration (e.g., 72 hours).

-

MTT reagent is added to each well and incubated for 2-4 hours to allow for the formation of formazan crystals.

-

The supernatant is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 values are determined from the dose-response curves.

Signaling Pathways and Experimental Workflows

Understanding the mechanism of action of these analogues requires knowledge of the signaling pathways they target.

c-Src/Abl Signaling Pathway

c-Src and Abl are non-receptor tyrosine kinases that play crucial roles in cell proliferation, survival, and migration. Their aberrant activation is implicated in various cancers. Inhibitors of these kinases can block downstream signaling cascades.

Caption: Inhibition of c-Src and Abl kinases by analogues blocks downstream signaling.

ALK5 (TGF-β) Signaling Pathway

ALK5 is the type I receptor for TGF-β, a cytokine involved in a wide range of cellular processes, including proliferation, differentiation, and fibrosis. In cancer, TGF-β signaling can have both tumor-suppressive and tumor-promoting roles.

Caption: ALK5 inhibitors prevent SMAD phosphorylation and subsequent gene transcription.

General Experimental Workflow for Drug Discovery

The process of identifying and optimizing lead compounds from the this compound scaffold follows a standard drug discovery workflow.

Caption: Iterative workflow for the development of kinase inhibitors from the core scaffold.

Conclusion

The this compound scaffold and its analogues represent a highly promising area of research for the development of novel kinase inhibitors. The inherent synthetic tractability of the core, coupled with the favorable physicochemical properties imparted by the tetrahydropyran ring, has led to the discovery of potent inhibitors of key cancer targets. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers aiming to further explore and exploit the therapeutic potential of this versatile chemical scaffold. Future work in this area will likely focus on expanding the diversity of substituents at the C5 position, exploring alternative heterocyclic cores, and optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds to advance them into clinical development.

References

An In-depth Technical Guide on the Spectroscopic Data for 5-Bromo-2-(tetrahydro-2H-pyran-4-yloxy)pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for the compound 5-Bromo-2-(tetrahydro-2H-pyran-4-yloxy)pyridine. Due to the absence of publicly available experimental spectra for this specific molecule, this guide presents a comprehensive analysis based on predicted values derived from its chemical structure and data from analogous compounds. The information herein is intended to serve as a robust reference for researchers in the fields of medicinal chemistry, organic synthesis, and drug development.

Chemical Structure

IUPAC Name: this compound Molecular Formula: C₁₀H₁₂BrNO₂ Molecular Weight: 258.11 g/mol CAS Number: 494772-07-5

Spectroscopic Data

The following sections detail the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. The predicted ¹H and ¹³C NMR data are presented below.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 8.15 | d | 1H | H-6 (Pyridine) |

| 7.60 | dd | 1H | H-4 (Pyridine) |

| 6.75 | d | 1H | H-3 (Pyridine) |

| 5.30 | m | 1H | H-4' (THP) |

| 3.95 | m | 2H | H-2'eq, H-6'eq (THP) |

| 3.60 | m | 2H | H-2'ax, H-6'ax (THP) |

| 2.10 | m | 2H | H-3'eq, H-5'eq (THP) |

| 1.85 | m | 2H | H-3'ax, H-5'ax (THP) |

d = doublet, dd = doublet of doublets, m = multiplet, eq = equatorial, ax = axial, THP = tetrahydro-2H-pyran

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 162.5 | C-2 (Pyridine) |

| 147.0 | C-6 (Pyridine) |

| 141.0 | C-4 (Pyridine) |

| 115.0 | C-5 (Pyridine) |

| 112.0 | C-3 (Pyridine) |

| 72.0 | C-4' (THP) |

| 65.0 | C-2', C-6' (THP) |

| 32.0 | C-3', C-5' (THP) |

THP = tetrahydro-2H-pyran

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted significant IR absorption bands for this compound are listed below.

Table 3: Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H stretch (Pyridine) |

| 2950-2850 | Strong | Aliphatic C-H stretch (THP) |

| 1600-1580 | Strong | C=C/C=N stretching (Pyridine ring) |

| 1470-1450 | Medium | CH₂ scissoring (THP) |

| 1250-1200 | Strong | Aryl-O stretch |

| 1150-1050 | Strong | C-O-C stretch (Ether)[1][2] |

| 850-800 | Strong | C-H out-of-plane bending (Pyridine) |

| 600-500 | Medium | C-Br stretch |

THP = tetrahydro-2H-pyran

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The predicted mass spectral data, assuming electrospray ionization (ESI), are presented below.

Table 4: Predicted Mass Spectrometry Data (ESI-MS)

| m/z | Ion | Notes |

| 258/260 | [M+H]⁺ | Molecular ion peak, showing isotopic pattern for Bromine (¹⁹Br/⁸¹Br) |

| 174/176 | [M - C₅H₈O + H]⁺ | Loss of the tetrahydropyran moiety |

| 85 | [C₅H₉O]⁺ | Tetrahydropyranyl cation |

Experimental Protocols

The following sections provide generalized experimental protocols for the synthesis and spectroscopic analysis of this compound.

Synthesis Protocol: Williamson Ether Synthesis

A common method for the synthesis of aryl ethers is the Williamson ether synthesis.

-

Reaction Setup: To a solution of 5-bromo-2-hydroxypyridine (1.0 eq) in a suitable aprotic polar solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a base such as sodium hydride (NaH, 1.2 eq) or potassium carbonate (K₂CO₃, 2.0 eq) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Alkylating Agent: Allow the mixture to stir for 30 minutes at room temperature, then add 4-bromotetrahydro-2H-pyran (1.1 eq) dropwise.

-

Reaction Progression: Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction to room temperature and quench with water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.[3][4]

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 500 MHz NMR spectrometer.

-

¹H NMR Parameters: Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1 s, and 16 scans.

-

¹³C NMR Parameters: Typical parameters include a spectral width of 240 ppm, a relaxation delay of 2 s, and 1024 scans.

-

Data Processing: Process the raw data using appropriate software by applying a Fourier transform, phase correction, and baseline correction.

IR Data Acquisition

-

Sample Preparation: Prepare a thin film of the solid sample on a potassium bromide (KBr) plate by dissolving a small amount of the compound in a volatile solvent (e.g., dichloromethane), applying a drop of the solution to the plate, and allowing the solvent to evaporate.[5] Alternatively, prepare a KBr pellet by grinding 1-2 mg of the sample with ~100 mg of dry KBr and pressing the mixture into a translucent disk.[6][7]

-

Instrumentation: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.

-

Data Processing: Process the interferogram using a Fourier transform to obtain the final spectrum.

MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.[8]

-

Instrumentation: Analyze the sample using a mass spectrometer equipped with an electrospray ionization (ESI) source.[9][10][11][12]

-

Data Acquisition: Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min. Acquire the mass spectrum in positive ion mode over a mass range of m/z 50-500.

-

Data Analysis: Identify the molecular ion peak and major fragment ions.

Visualization of Workflows

The following diagrams illustrate the synthetic pathway and the general experimental workflow for spectroscopic analysis.

Synthetic Pathway

Caption: Synthetic pathway for this compound.

Experimental Workflow

References

- 1. fiveable.me [fiveable.me]

- 2. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 3. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. Infrared spectroscopy - Wikipedia [en.wikipedia.org]

- 7. eng.uc.edu [eng.uc.edu]

- 8. phys.libretexts.org [phys.libretexts.org]

- 9. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

- 10. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 5-Bromo-2-(tetrahydro-2H-pyran-4-yloxy)pyridine: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 5-Bromo-2-(tetrahydro-2H-pyran-4-yloxy)pyridine, a key intermediate in the development of various pharmaceutical compounds. The protocol details a robust and efficient method utilizing the Mitsunobu reaction, a versatile tool in organic synthesis for the formation of carbon-oxygen bonds. This application note includes a detailed experimental procedure, a summary of quantitative data, and a visual representation of the synthetic workflow, intended to facilitate its adoption in research and development laboratories.

Introduction

This compound is a valuable building block in medicinal chemistry, frequently employed in the synthesis of kinase inhibitors and other biologically active molecules. The pyridine core, coupled with a bromo substituent and a tetrahydropyranyloxy group, offers multiple points for further chemical modification, making it an attractive scaffold for the exploration of chemical space in drug discovery programs. The bromine atom serves as a handle for various cross-coupling reactions, while the tetrahydropyran moiety can enhance solubility and modulate pharmacokinetic properties. The synthesis described herein is based on the well-established Mitsunobu reaction, which allows for the coupling of an alcohol (tetrahydro-2H-pyran-4-ol) with a pronucleophile (5-Bromo-2-hydroxypyridine) under mild conditions.

Chemical Reaction

The synthesis proceeds via a Mitsunobu reaction between 5-Bromo-2-hydroxypyridine and tetrahydro-2H-pyran-4-ol, facilitated by a phosphine and an azodicarboxylate.

Reaction Scheme:

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound. The yield is based on typical results for similar Mitsunobu reactions.

| Parameter | Value |

| Starting Materials | |

| 5-Bromo-2-hydroxypyridine | 1.0 eq |

| Tetrahydro-2H-pyran-4-ol | 1.5 eq |

| Triphenylphosphine (PPh3) | 1.5 eq |

| Diisopropyl azodicarboxylate (DIAD) | 1.5 eq |

| Reaction Conditions | |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 12-24 hours |

| Product Information | |

| Product Name | This compound |

| Molecular Formula | C10H12BrNO2 |

| Molecular Weight | 258.11 g/mol |

| Typical Yield | 80-90% |

| Purity (by HPLC) | >95% |

| Appearance | White to off-white solid |

Experimental Protocol

This protocol is adapted from established procedures for Mitsunobu reactions involving similar substrates.

Materials:

-

5-Bromo-2-hydroxypyridine (CAS: 13466-38-1)[1][2][3][4][5][6]

-

Tetrahydro-2H-pyran-4-ol (CAS: 2081-44-9)

-

Triphenylphosphine (PPh3) (CAS: 603-35-0)

-

Diisopropyl azodicarboxylate (DIAD) (CAS: 2446-83-5)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Dropping funnel

-

Rotary evaporator

-

Chromatography column

-

Standard laboratory glassware

Procedure:

-

To a solution of 5-Bromo-2-hydroxypyridine (1.0 eq) and tetrahydro-2H-pyran-4-ol (1.5 eq) in anhydrous THF in a round-bottom flask, add triphenylphosphine (1.5 eq) portion-wise at room temperature.

-

Cool the resulting mixture to 0 °C in an ice bath.

-

Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise to the cooled solution over a period of 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Visualizations

Experimental Workflow Diagram:

Caption: Synthetic workflow for this compound.

Signaling Pathway (Mitsunobu Reaction Mechanism):

References

- 1. chemimpex.com [chemimpex.com]

- 2. labproinc.com [labproinc.com]

- 3. calpaclab.com [calpaclab.com]

- 4. labsolu.ca [labsolu.ca]

- 5. 5-Bromo-2-hydroxypyridine | 13466-38-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. 5-Bromo-2-hydroxypyridine | C5H4BrNO | CID 599528 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Versatile Building Block: 5-Bromo-2-(tetrahydro-2H-pyran-4-yloxy)pyridine in Organic Synthesis

For Immediate Release

[City, State] – December 28, 2025 – In the landscape of modern drug discovery and organic synthesis, the strategic use of functionalized heterocyclic building blocks is paramount. Among these, 5-Bromo-2-(tetrahydro-2H-pyran-4-yloxy)pyridine has emerged as a key intermediate, particularly in the development of kinase inhibitors for oncology and inflammatory diseases. Its unique structural features, including a reactive bromine atom amenable to cross-coupling reactions and a tetrahydropyran (THP) ether moiety that can enhance solubility and modulate pharmacokinetic properties, make it a valuable tool for medicinal chemists.

These application notes provide an in-depth overview of the utility of this compound, complete with detailed experimental protocols for its conversion into key synthetic intermediates and a summary of its application in the synthesis of biologically active molecules.

Application in Kinase Inhibitor Synthesis

The pyridine scaffold is a well-established pharmacophore that can mimic the purine core of ATP, enabling competitive binding to the ATP-binding site of various kinases. The bromine atom at the 5-position of the title compound serves as a versatile handle for introducing a wide range of substituents through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. This allows for the systematic exploration of the structure-activity relationship (SAR) to optimize the potency and selectivity of kinase inhibitors.

The tetrahydropyran-4-yloxy group is often incorporated into drug candidates to improve their physicochemical properties. This non-planar, saturated heterocyclic moiety can disrupt planarity, which may reduce off-target effects, and its ether linkage can improve aqueous solubility and metabolic stability.

A prime example of a therapeutic agent containing a similar structural motif is Saracatinib (AZD0530), a potent dual inhibitor of c-Src and Abl tyrosine kinases.[1] While various synthetic routes to Saracatinib exist, the core structure highlights the importance of the substituted pyridine framework. A key synthetic strategy for accessing such kinase inhibitors involves the initial conversion of this compound to its 5-amino derivative, which can then be further elaborated to construct the final quinazoline or related heterocyclic system.

Quantitative Data Presentation

The following table summarizes the biological activity of representative kinase inhibitors that incorporate the tetrahydropyran-yloxy-pyridine or a closely related scaffold, demonstrating the significance of this building block in drug discovery.

| Compound Name (Analog of) | Target Kinase(s) | IC₅₀ (nM) | Reference |

| Saracatinib (AZD0530) | c-Src, Abl | 2.7, 30 | [1] |

| Bosutinib (SKI-606) analog | Src | <1 | [2] |

| Pyrazolopyrimidine analog | Src family kinases | Low nanomolar |

Experimental Protocols

A crucial transformation of this compound is its conversion to 5-amino-2-(tetrahydro-2H-pyran-4-yloxy)pyridine via a Buchwald-Hartwig amination. This amino-pyridine serves as a key intermediate for the synthesis of a variety of kinase inhibitors.

Protocol: Buchwald-Hartwig Amination of this compound

This protocol describes a general procedure for the palladium-catalyzed amination of this compound using benzophenone imine as an ammonia surrogate, followed by hydrolysis to yield the primary amine.

Materials:

-

This compound (1.0 eq)

-

Benzophenone imine (1.2 eq)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)

-

Xantphos (0.04 eq)

-

Sodium tert-butoxide (NaOtBu) (1.4 eq)

-

Anhydrous Toluene

-

2 M Hydrochloric Acid

-

Saturated Sodium Bicarbonate solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ethyl Acetate

-

Hexanes

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), sodium tert-butoxide (1.4 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos (0.04 eq).

-

Reagent Addition: Evacuate and backfill the flask with the inert gas three times. Add anhydrous toluene, followed by benzophenone imine (1.2 eq) via syringe.

-

Reaction: Heat the reaction mixture to 100 °C and stir vigorously. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up (Hydrolysis): Upon completion, cool the reaction mixture to room temperature. Add 2 M hydrochloric acid and stir vigorously for 1 hour to hydrolyze the imine.

-

Extraction: Neutralize the mixture with a saturated sodium bicarbonate solution. Extract the aqueous layer with ethyl acetate (3 x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter. Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford 5-amino-2-(tetrahydro-2H-pyran-4-yloxy)pyridine.

Expected Yield: 75-90%

Visualizations

The following diagrams illustrate the key experimental workflow for the synthesis of the amino-pyridine intermediate and the general catalytic cycle for the Buchwald-Hartwig amination.

Caption: Experimental workflow for the synthesis of 5-amino-2-(tetrahydro-2H-pyran-4-yloxy)pyridine.

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-(tetrahydro-2H-pyran-4-yloxy)pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a versatile and efficient palladium-catalyzed method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction is of paramount importance in medicinal chemistry and drug development, where arylamines are prevalent structural motifs in a vast array of pharmaceutical agents. The substrate, 5-Bromo-2-(tetrahydro-2H-pyran-4-yloxy)pyridine, is a valuable building block, and the selective amination of its C5-position opens avenues for the synthesis of a diverse range of potentially bioactive molecules. These application notes provide detailed protocols and a summary of reaction conditions to facilitate the successful Buchwald-Hartwig amination of this substrate.

The general transformation involves the cross-coupling of this compound with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base. The judicious selection of these components is critical for achieving high yields and reaction efficiency.

Reaction Principle

The catalytic cycle of the Buchwald-Hartwig amination is generally accepted to proceed through a sequence of fundamental steps:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-bromine bond of the this compound, forming a Pd(II) intermediate.[1]

-

Ligand Exchange and Amine Coordination: The amine substrate coordinates to the palladium center.

-

Deprotonation: A base facilitates the deprotonation of the coordinated amine, leading to the formation of a palladium-amido complex.[1]

-

Reductive Elimination: The final C-N bond is formed through reductive elimination from the palladium-amido complex, yielding the desired aminated product and regenerating the active Pd(0) catalyst.[1]

Data Presentation: Representative Reaction Conditions

The successful execution of the Buchwald-Hartwig amination is highly dependent on the specific combination of catalyst, ligand, base, and solvent. The following tables summarize representative conditions extrapolated from protocols for structurally similar bromopyridine derivatives, which can serve as a robust starting point for the amination of this compound.

Table 1: Buchwald-Hartwig Amination with Primary Aliphatic and Aromatic Amines

| Amine | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |

| n-Butylamine | Pd₂(dba)₃ (1-2) | XPhos (2-4) | NaOtBu (1.4) | Toluene | 80-100 | 12-24 | Good to Excellent |

| Cyclohexylamine | Pd(OAc)₂ (2) | BrettPhos (4) | LiHMDS (2.2) | THF | 65 | 12-18 | High |

| Aniline | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ (1.5) | Toluene | 110 | 12-24 | Good to Excellent[1] |

| 4-Methoxyaniline | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu (1.4) | Toluene | 100 | 8-16 | High[1] |

Table 2: Buchwald-Hartwig Amination with Secondary Amines

| Amine | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |

| Morpholine | Pd₂(dba)₃ (1-2) | XPhos (2-4) | NaOtBu (1.4) | Toluene | 80-100 | 12-24 | Excellent |

| Piperidine | Pd(OAc)₂ (2) | dppp (4) | NaOtBu (1.4) | Toluene | 80-100 | 12-18 | High[1] |

| N-Methylaniline | Pd₂(dba)₃ (2) | Xantphos (4) | K₃PO₄ (1.4) | Toluene | 100 | 12-24 | Good to Excellent[3] |

| Dibutylamine | Pd₂(dba)₃ (1.5) | tBuBrettPhos (3) | LiHMDS (2.2) | THF | 70 | 16-24 | Moderate to Good |

Experimental Protocols

The following are generalized protocols for the Buchwald-Hartwig amination of this compound. These should be adapted and optimized for specific amine coupling partners. All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques.

Protocol 1: General Procedure for Amination with Non-Volatile Primary and Secondary Amines

Materials:

-

This compound (1.0 equiv)

-

Amine (1.2 equiv)

-

Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%)

-

Phosphine ligand (e.g., XPhos, 2-4 mol%)

-

Base (e.g., NaOtBu, 1.4 equiv)

-

Anhydrous toluene

Procedure:

-

To a dry Schlenk tube equipped with a magnetic stir bar, add the this compound, the palladium precursor, the phosphine ligand, and the base.

-

Evacuate and backfill the Schlenk tube with an inert gas (this cycle should be repeated three times).

-

Add the amine to the Schlenk tube. If the amine is a solid, it can be added in step 1.

-

Add anhydrous toluene via syringe.

-

Place the Schlenk tube in a preheated oil bath and stir the reaction mixture at the desired temperature (e.g., 80-110 °C).

-

Monitor the reaction progress by an appropriate analytical technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues.

-

Wash the filtrate with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Procedure for Amination with Volatile Amines

Materials:

-

This compound (1.0 equiv)

-

Volatile amine (e.g., dimethylamine, 2.0 M solution in THF) (1.5 equiv)

-

Palladium precursor (e.g., Pd(OAc)₂, 2 mol%)

-

Phosphine ligand (e.g., dppp, 4 mol%)

-

Base (e.g., NaOtBu, 1.4 equiv)

-

Anhydrous toluene

Procedure:

-

To a dry, sealable reaction tube equipped with a magnetic stir bar, add the this compound, palladium precursor, phosphine ligand, and base.

-

Evacuate and backfill the tube with an inert gas.

-

Add anhydrous toluene, followed by the solution of the volatile amine.[1]

-

Seal the tube tightly and heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.[1]

-

Monitor the reaction progress by LC-MS.

-

After completion, cool the reaction to room temperature.

-

Carefully open the reaction tube and quench the reaction with a saturated aqueous solution of ammonium chloride.[1]

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-